4,4-Difluorobutan-1-amine hydrochloride is a fluorinated organic compound characterized by the presence of two fluorine atoms on the fourth carbon of the butan-1-amine structure. This compound is of significant interest in medicinal chemistry due to its unique properties and potential applications in drug development and synthesis of complex organic molecules. The molecular formula for 4,4-difluorobutan-1-amine hydrochloride is .
The compound is synthesized through various chemical processes, primarily involving the introduction of fluorine atoms into the butan-1-amine framework. It may be obtained from commercial suppliers or synthesized in laboratory settings using established synthetic routes.
4,4-Difluorobutan-1-amine hydrochloride falls under the category of fluorinated amines. These compounds are often classified based on their functional groups and the presence of halogens, particularly fluorine, which significantly alters their chemical reactivity and biological activity.
The synthesis of 4,4-difluorobutan-1-amine hydrochloride typically involves several steps:
The synthesis may require specific conditions such as low temperatures and inert atmospheres to minimize side reactions. For example, reactions are often conducted in solvents like dichloromethane under an inert nitrogen atmosphere to ensure purity and yield.
The molecular structure of 4,4-difluorobutan-1-amine hydrochloride features:
The compound's structural data can be summarized as follows:
4,4-Difluorobutan-1-amine hydrochloride can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 4,4-difluorobutan-1-amine hydrochloride involves its interaction with biological targets:
Key physical properties include:
Chemical properties include:
4,4-Difluorobutan-1-amine hydrochloride has several applications in scientific research:
Fluorinated alkylamines serve as critical bioisosteres in medicinal chemistry due to fluorine’s ability to modulate key molecular properties without significantly altering steric bulk. The strategic placement of fluorine atoms in aliphatic chains directly influences electron distribution, pKa, metabolic stability, and membrane permeability. β-Fluorination adjacent to amine groups is particularly impactful, as it reduces the basicity of the nitrogen atom while introducing opportunities for hydrogen bonding with biological targets [4]. This electronic perturbation arises from the strong inductive effect of fluorine, which withdraws electron density from the amine center, potentially enhancing membrane permeability and altering target engagement kinetics.
4,4-Difluorobutan-1-amine hydrochloride exemplifies these principles as a versatile small-molecule scaffold. Its difluoro motif provides a balance between lipophilicity reduction and metabolic stability compared to non-fluorinated or perfluorinated analogs. As shown in Table 1, the compound occupies a distinct physicochemical niche among related fluoroalkylamines:
Table 1: Comparative Properties of Fluorinated Butylamine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorination Pattern | Remarks |
---|---|---|---|---|---|
4,4-Difluorobutan-1-amine hydrochloride | 811842-33-8 | C₄H₁₀ClF₂N | 145.58 | geminal difluoro | Balanced log P reduction |
4-Fluorobutan-1-amine hydrochloride | 286371-70-8 | C₄H₁₁ClFN | 135.59 | monofluoro | Moderate electronic effects |
4,4,4-Trifluorobutan-1-amine hydrochloride | 84153-82-2 | C₄H₉ClF₃N | 163.57 | trifluoro | High lipophilicity |
4-Chlorobutan-1-amine hydrochloride | 6435-84-3 | C₄H₁₁Cl₂N | 144.05 | halogenated (Cl) | Non-fluorinated control |
Source: Compiled from supplier specifications [1] [3] [7]
The geminal difluoro substitution in this compound significantly reduces lipophilicity compared to trifluoromethylated analogs, addressing a key challenge in fluorinated drug design where perfluoroalkyl groups often increase log P values counterproductively [5]. This positions 4,4-difluorobutan-1-amine hydrochloride as a valuable synthon for optimizing pharmacokinetic properties without sacrificing the beneficial electronic effects of fluorine.
Fluorinated alkylamines have demonstrated significant potential in antimycobacterial drug development, particularly as analogs of first-line therapeutics like Ethambutol (EMB). EMB targets arabinosyl transferases (EmbCAB) critical for mycobacterial cell wall biosynthesis, but its utility is limited by emerging resistance and variable efficacy against non-tuberculous mycobacteria (NTM). Recent research has systematically explored fluorinated EMB analogs to overcome these limitations through targeted structural modifications [2].
In a comprehensive 2025 study, researchers synthesized three series of EMB analogs to evaluate structural variations against Mycobacterium tuberculosis, Mycobacterium smegmatis, Mycobacterium abscessus, and Mycobacterium intracellulare. Series 1 specifically explored fluorine substitution in the alkyl side-chain to reduce amine basicity while introducing H–F bonding capabilities to molecular targets. This approach was motivated by crystallographic evidence suggesting only one nitrogen atom in EMB becomes protonated during target engagement [2]. The 4,4-difluoro motif emerged as a strategic modification because:
Table 2: Antimycobacterial Activity of Fluorinated Alkylamine-Containing Analogs
Structural Feature | Target Mycobacteria | Key Finding | Reference |
---|---|---|---|
Terminal fluorination | M. tuberculosis H37Rv | Narrow structural tolerance; only close EMB analogs retained activity | [2] |
Alkylene chain fluorination | M. abscessus | Improved activity vs. non-tuberculous strains compared to parent EMB | [2] |
gem-Difluoro substitution | M. intracellulare | Enhanced membrane penetration due to reduced basicity | [2] |
Despite these advantages, the study concluded that antimycobacterial activity was highly sensitive to structural deviations from the parent EMB scaffold. Only analogs closely resembling EMB demonstrated comparable activity, highlighting the importance of preserving core structural elements while strategically positioning fluorine atoms [2]. 4,4-Difluorobutan-1-amine hydrochloride serves as a foundational building block for such targeted modifications in future antimycobacterial drug discovery campaigns.
The incorporation of fluorine atoms into bioactive molecules follows well-established design principles rooted in the unique physicochemical properties of this element. 4,4-Difluorobutan-1-amine hydrochloride exemplifies three key rationales for strategic fluorine substitution:
Electronic Modulation: Fluorine’s strong electron-withdrawing capacity (-I effect) significantly lowers the pKa of the proximal amine group. This reduction in basicity decreases cationic character under physiological conditions, potentially enhancing cellular uptake and altering distribution patterns. The effect is particularly pronounced in β-fluorinated amines like 4,4-difluorobutan-1-amine, where the amine sits two carbons away from the difluoromethylene group. Computational studies indicate this configuration reduces amine basicity by approximately 2–3 pKa units compared to the non-fluorinated butylamine analog [4] [10].
Lipophilicity Management: Contrary to typical expectations, polyfluorination does not invariably decrease lipophilicity. While single fluorine substitutions generally reduce log P, perfluoroalkyl groups substantially increase it. The 4,4-difluoro configuration represents an optimal compromise, as demonstrated by comparative log P measurements of fluorinated alkanol models. The transformation from –CF₃ to –CHF₂ or –CF₂CH₃ groups reduces lipophilicity by 0.5–1.0 log P units while maintaining beneficial electronic effects [5]. This balance is crucial for compounds requiring both membrane permeability and aqueous solubility.
Metabolic Stabilization: The replacement of hydrogen with fluorine at metabolically vulnerable sites can block oxidative degradation pathways. The strong C–F bonds (485 kJ/mol) in 4,4-difluorobutan-1-amine hydrochloride provide particular resistance against cytochrome P450-mediated oxidation at the C4 position. Studies in fluorinated drug candidates confirm that such substitutions significantly improve metabolic stability without requiring additional structural modifications [5].
These rationales collectively establish 4,4-difluorobutan-1-amine hydrochloride as a multifunctional building block that simultaneously addresses electronic, lipophilic, and metabolic challenges in drug design. Its commercial availability (purity ≥95%) further enhances its practical utility for medicinal chemistry programs [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1